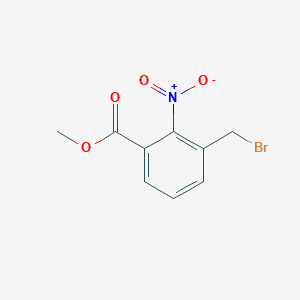

Methyl 3-(bromomethyl)-2-nitrobenzoate

Beschreibung

Methyl 3-(bromomethyl)-2-nitrobenzoate is a substituted benzoate ester featuring a bromomethyl group at the 3-position and a nitro group at the 2-position of the aromatic ring. The bromomethyl substituent confers reactivity in nucleophilic substitution reactions, making the compound a valuable precursor in synthetic organic chemistry, particularly for constructing sulfur-containing derivatives (e.g., thioethers) . The nitro group, an electron-withdrawing substituent, enhances the electrophilicity of the bromomethyl group while also influencing the electronic and steric properties of the aromatic ring. This dual functionality enables applications in medicinal chemistry, such as the synthesis of SARS-CoV-2 Nsp14 methyltransferase inhibitors .

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIAIKDRXKCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626390 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132874-06-7 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of Methyl 3-methyl-2-nitrobenzoate

The core synthetic strategy to prepare methyl 3-(bromomethyl)-2-nitrobenzoate is the selective benzylic bromination of methyl 3-methyl-2-nitrobenzoate using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions in an inert solvent.

Detailed Reaction Conditions and Procedures

| Parameter | Method A (NBS + Benzoyl Peroxide) | Method B (NBS + Dibenzoyl Peroxide) | Method C (NBS + AIBN) (Related) |

|---|---|---|---|

| Starting Material | Methyl 3-methyl-2-nitrobenzoate (12.34 g, 63.23 mmol) | Methyl 3-methyl-2-nitrobenzoate (2.34 g, 12 mmol) | Methyl 2-methyl-3-nitrobenzoate (21 g, 109 mmol) |

| Brominating Agent | N-bromosuccinimide (11.25 g, 63.21 mmol) | N-bromosuccinimide (2.18 g, 14.16 mmol) | N-bromosuccinimide (23 g, 130 mmol) |

| Radical Initiator | Benzoyl peroxide (0.920 g, 3.80 mmol) | Dibenzoyl peroxide (0.17 g, 0.72 mmol) | Azobisisobutyronitrile (AIBN) (1.8 g, 11 mmol) |

| Solvent | Carbon tetrachloride (330 mL) | Carbon tetrachloride (0.2 M solution) | Acetonitrile (volume not specified) |

| Reaction Temperature | Reflux under nitrogen for 12 hours | Reflux under nitrogen for 12 hours | 55-75 °C for 12-15 hours |

| Atmosphere | Nitrogen (inert atmosphere) | Nitrogen (inert atmosphere) | Not explicitly stated, but likely inert |

| Work-up | Dilution with methylene chloride, silica gel treatment, solvent removal, flash chromatography | Concentration under reduced pressure after cooling | Concentration under vacuum (~80%), water addition, filtration |

| Yield | 41% (7.15 g pale yellow solid) | 35% (yield after concentration) | Quantitative yield reported for methyl 2-bromomethyl-3-nitrobenzoate (related isomer) |

| Characterization | ^1H NMR (CDC13): δ 3.91 (s, 3H), 4.46 (s, 2H), 7.58 (t, 1H), 7.74 (dd, 1H), 7.96 (dd, 1H) | Not detailed | HPLC Rt = 4.33 min; MS (ESIpos) m/z=273 [M+H]^+; ^1H NMR (DMSO-d6) δ=8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), 3.92 (s, 3H) |

Mechanistic Insights and Notes

Radical Bromination : The reaction proceeds via a radical mechanism initiated by thermal decomposition of the radical initiator (benzoyl peroxide, dibenzoyl peroxide, or AIBN). This generates bromine radicals from NBS, which selectively abstract a benzylic hydrogen from the methyl group adjacent to the aromatic ring, forming the bromomethyl derivative.

Solvent Choice : Carbon tetrachloride is the preferred solvent for these bromination reactions due to its ability to dissolve both reactants and to stabilize radical intermediates. Acetonitrile has also been reported as a solvent in related brominations.

Reaction Time and Temperature : Reflux conditions for 12 hours are standard to ensure complete bromination. In some processes, heating at 55-75 °C for 12-15 hours is employed.

Purification : Post-reaction, the crude product is typically purified by extraction, drying, and flash chromatography using silica gel with ethyl acetate/hexanes mixtures as eluents.

Yields : Yields vary between 35% and quantitative depending on the exact conditions, scale, and purification method.

Summary Table of Preparation Methods

| Aspect | Method A: NBS + Benzoyl Peroxide | Method B: NBS + Dibenzoyl Peroxide | Method C: NBS + AIBN (Related Isomer) |

|---|---|---|---|

| Starting Material | Methyl 3-methyl-2-nitrobenzoate | Methyl 3-methyl-2-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate |

| Brominating Agent | N-bromosuccinimide | N-bromosuccinimide | N-bromosuccinimide |

| Radical Initiator | Benzoyl peroxide | Dibenzoyl peroxide | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride | Carbon tetrachloride | Acetonitrile |

| Temperature & Time | Reflux, 12 h | Reflux, 12 h | 55-75 °C, 12-15 h |

| Atmosphere | Nitrogen | Nitrogen | Not specified (likely inert) |

| Yield | 41% | 35% | Quantitative (for related isomer) |

| Purification | Flash chromatography (silica gel) | Concentration and work-up | Concentration, water addition, filtration |

Research Findings and Industrial Relevance

The bromination reaction is well-established and scalable, as demonstrated by its use in the industrial synthesis of pharmaceutical intermediates such as Lenalidomide, where methyl 2-(bromomethyl)-3-nitrobenzoate is a key intermediate.

The choice of radical initiator and solvent can influence yield and purity, with benzoyl peroxide and carbon tetrachloride being classical and effective combinations.

Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to track reaction progress and optimize reaction time.

The bromomethyl product is typically isolated as a solid and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(bromomethyl)-2-nitrobenzoate undergoes several types of chemical reactions:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Methyl 3-(aminomethyl)-2-nitrobenzoate.

Oxidation: Methyl 3-(bromomethyl)-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

Methyl 3-(bromomethyl)-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations due to the presence of both the bromomethyl group and the nitro group. These functional groups can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Key Reactions

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, yielding new compounds.

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen over palladium or iron in acidic conditions.

- Oxidation : The methyl ester can be oxidized to a carboxylic acid using strong oxidizing agents.

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, primary amines | Substituted benzoates |

| Reduction | Hydrogen gas, palladium catalyst | Methyl 3-(aminomethyl)-2-nitrobenzoate |

| Oxidation | Potassium permanganate | Methyl 3-(bromomethyl)-2-nitrobenzoic acid |

Pharmaceutical Applications

Synthesis of Drug Candidates

This compound is utilized in the pharmaceutical industry as a precursor for synthesizing potential drug candidates. One notable application is its role in the synthesis of lenalidomide, an antineoplastic drug used for treating multiple myeloma and other conditions.

Case Study: Lenalidomide Synthesis

In a study focused on the synthesis of lenalidomide, this compound was identified as a crucial intermediate. The compound's structure facilitates subsequent reactions that lead to the formation of biologically active molecules with therapeutic potential.

Material Science Applications

Development of New Materials

The compound is also explored for its potential in material science, particularly in developing new polymers and coatings. Its reactive functional groups allow for modifications that can enhance material properties such as durability and resistance to environmental factors.

Wirkmechanismus

The mechanism of action of Methyl 3-(bromomethyl)-2-nitrobenzoate depends on the specific application and the target molecule. Generally, the bromomethyl group acts as an electrophile, making it reactive towards nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Substituent Electronic Effects

| Substituent | Type | Effect on Bromomethyl Reactivity |

|---|---|---|

| Nitro (2-position) | EWG | Strong activation |

| Chloro (2-position) | EWG | Moderate activation + steric hindrance |

| Methoxy (2-position) | EDG | Deactivation |

| Trifluoromethyl (4-position) | EWG | Stabilization without direct reactivity |

Biologische Aktivität

Methyl 3-(bromomethyl)-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound has been identified as an antiangiogenic agent , meaning it can inhibit the formation of new blood vessels, which is crucial in cancer progression and metastasis. Its mechanism of action likely involves interactions with the vascular endothelial growth factor (VEGF) pathways, which are pivotal in angiogenesis regulation.

Key Biological Activities:

- Antiangiogenic Properties : Inhibits new blood vessel formation.

- Potential Antitumor Activity : May reduce tumor growth by limiting nutrient supply.

- Interaction with Biological Targets : Engages with nucleophiles and other biological molecules, suggesting a broad spectrum of potential interactions.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves bromination reactions. The compound can be synthesized through a series of steps that optimize yield and purity. An example reaction condition includes:

- Reagents : N-Bromosuccinimide (NBS), Perbenzoic acid.

- Solvent : Carbon tetrachloride.

- Conditions : Heating at reflux for 12 hours.

The yield from such reactions can vary but has been reported around 41% under specific conditions .

The biological activity of this compound is attributed to its electrophilic bromomethyl group, which allows it to participate in various biochemical reactions. This reactivity enables it to interact with proteins involved in angiogenesis and potentially other pathways related to tumor growth inhibition.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

- Antiangiogenic Activity : In vitro studies have demonstrated that this compound effectively inhibits endothelial cell proliferation, a critical step in angiogenesis.

- Pharmacological Applications : The compound has been explored as a precursor in the synthesis of Gliptins, a class of drugs used for managing Type 2 Diabetes Mellitus (T2D). Its role as an intermediate showcases its medicinal chemistry relevance.

- Safety and Toxicology : While the compound exhibits promising biological activities, its safety profile must be evaluated thoroughly. Studies indicate potential health hazards associated with its use due to its corrosive nature.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-nitrobenzoate | C8H9NO2 | Lacks bromomethyl group; simpler structure |

| Methyl 4-bromobenzoate | C8H8BrO2 | Contains bromine but lacks nitro group |

| Methyl 2-chloro-3-nitrobenzoate | C8H8ClNO2 | Chlorine instead of bromine |

| Methyl 2-(iodomethyl)-3-nitrobenzoate | C8H8INO2 | Iodine substitution; higher reactivity |

This compound stands out due to its combination of both bromine and nitro functional groups, enhancing its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(bromomethyl)-2-nitrobenzoate?

- Methodology : A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group to methyl 3-methylbenzoate using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Perform radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄) at reflux .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm structural integrity via ¹H NMR (e.g., δ 4.8–5.2 ppm for -CH₂Br, δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR .

- Mass Spectrometry : Exact mass should match the molecular ion [M+H]⁺ at m/z 278.97 (C₉H₇BrNO₄⁺).

Q. What are the critical safety precautions for handling this compound?

- Hazards : The bromomethyl group is a potent alkylating agent, posing risks of skin corrosion and mutagenicity .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and quench residual bromine with Na₂S₂O₃ during waste disposal .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the bromomethyl substituent?

- Mechanistic Insight : The nitro group at the ortho position withdraws electron density via resonance, stabilizing the benzylic bromide and increasing its electrophilicity. This enhances its reactivity in SN₂ reactions (e.g., nucleophilic substitutions with amines or thiols) .

- Experimental Design : Compare reaction rates with analogs lacking the nitro group (e.g., methyl 3-(bromomethyl)benzoate) under identical conditions.

Q. What are the challenges in optimizing cross-coupling reactions involving this compound?

- Data Contradictions :

- Pd-Catalyzed Reactions : The nitro group can deactivate palladium catalysts, requiring ligand optimization (e.g., XPhos) or elevated temperatures.

- Competing Pathways : Bromine may act as a leaving group or participate in undesired elimination. Control via low-temperature Suzuki-Miyaura coupling (e.g., with arylboronic acids) reduces side reactions .

- Solution : Pre-screen catalysts and solvents (e.g., DMF vs. THF) using high-throughput experimentation.

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Simulate hydrolysis pathways at different pH levels. The bromomethyl group is prone to nucleophilic attack (e.g., by OH⁻ in basic conditions), while the nitro group stabilizes intermediates through resonance .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) and compare degradation products with HPLC-MS data .

Research Applications

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Case Study : this compound was used to synthesize analogs of bifenox (a diphenyl ether herbicide) by replacing the 2,4-dichlorophenoxy group with other aryl ethers. The nitro group facilitates redox-active intermediates in herbicidal activity .

- Method : React with substituted phenols under basic conditions (K₂CO₃, DMF, 80°C) to form ether-linked derivatives .

Q. What strategies mitigate decomposition during long-term storage?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.